

# Precision Crystal Engineering of 4'-Nitrochalcone for Second Harmonic Generation

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## Compound of Interest

Compound Name: *(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one*

CAS No.: 1152-48-3

Cat. No.: B072045

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## Executive Summary: The Centrosymmetry Challenge

4'-Nitrochalcone represents a classic "privileged scaffold" in both medicinal chemistry and non-linear optics (NLO). While its conjugated D- $\pi$ -A (Donor- $\pi$ -Acceptor) backbone offers high molecular hyperpolarizability (

), the parent compound frequently fails to exhibit Second Harmonic Generation (SHG) in the solid state. This failure is not molecular but supramolecular: the strong dipole moment of the nitro group drives the molecules to crystallize in centrosymmetric space groups (typically

or

) to minimize electrostatic energy, resulting in antiparallel dipole pairing that cancels the macroscopic

susceptibility.

This guide details the crystal engineering strategies required to break this centrosymmetry, transforming the inactive 4'-nitrochalcone scaffold into a high-efficiency NLO material (up to 14x Urea/KDP). We focus on substituent-directed packing control and polymorph screening as the primary engineering vectors.

## Molecular Design & The Dipole Trap

### The Physics of Failure (Parent Molecule)

The parent 4'-nitrochalcone molecule possesses a large ground-state dipole moment. In the absence of steric steering groups, these dipoles self-assemble in a "head-to-tail" fashion during crystallization.

- Result: Centrosymmetric packing (Inversion Center).
- SHG Output: Zero (symmetry forbidden).

### The Engineering Solution: Asymmetry Induction

To force a non-centrosymmetric (active) lattice, we must introduce competing intermolecular forces—such as hydrogen bonding or steric bulk—that override the dipole-dipole pairing.

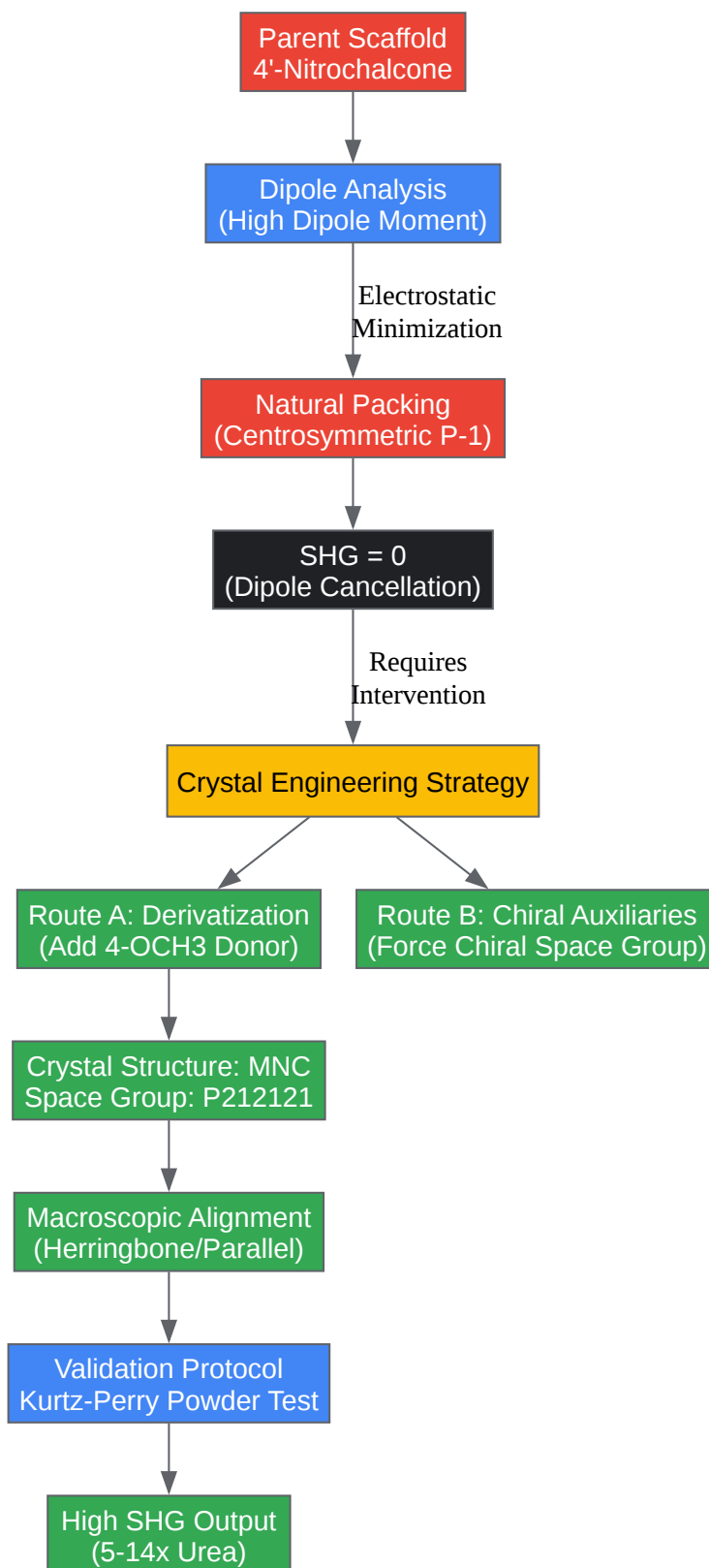
Case Study: 4-Methoxy-4'-nitrochalcone (MNC) By introducing a methoxy (-OCH

) donor at the 4-position (aldehyde ring), we engineer two effects:

- Electronic Enhancement: Creates a stronger push-pull system, increasing molecular hyperpolarizability ( ).
- Crystal Packing Disruption: The methoxy group introduces weak C-H...O hydrogen bonds and steric bulk that prevents tight antiparallel stacking, favoring the non-centrosymmetric orthorhombic space group .

## Visualization: The Engineering Workflow

The following diagram outlines the decision matrix for engineering NLO activity into the chalcone scaffold.



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Figure 1: Strategic workflow for converting the centrosymmetric 4'-nitrochalcone parent into an active NLO material via crystal engineering.

## Technical Protocol: Synthesis & Growth

### Synthesis (Claisen-Schmidt Condensation)

This reaction must be controlled to favor the E-isomer, which is planar and conducive to charge transfer.

- Reagents: 4-nitroacetophenone (10 mmol), 4-methoxybenzaldehyde (10 mmol).
- Catalyst: NaOH (10% aqueous solution).
- Solvent: Ethanol (Absolute).
- Procedure:
  - Dissolve ketone and aldehyde in ethanol at room temperature.
  - Add NaOH dropwise while stirring.
  - Stir for 3-4 hours. A yellow precipitate (the chalcone) will form.
  - Critical Step: Recrystallize twice from acetone or ethanol. Impurities act as defects that scatter light, lowering the Laser Damage Threshold (LDT).

### Crystal Growth (Slow Evaporation Solution Growth - SESGT)

For NLO devices, single crystals are required.

- Solvent Selection: Acetone is preferred for nitrochalcones due to high solubility and moderate evaporation rate.
- Filtration: Filter the saturated solution through a 0.2  $\mu\text{m}$  pore membrane to remove nucleation sites.

- Environment: Place in a constant temperature bath ( $25^{\circ}\text{C} \pm 0.01^{\circ}\text{C}$ ).
- Timeline: Optically clear crystals (size  $\sim 10 \times 5 \times 2$  mm) typically grow over 15-20 days.

## Characterization & Validation Protocols

### Kurtz-Perry Powder Technique (The "Gold Standard" Screen)

Before growing single crystals, you must validate SHG efficiency using the powder method. This protocol is self-validating against a known reference (Urea or KDP).

#### Experimental Setup:

- Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse width).
- Sample Prep: Graded microcrystalline powder (particle size 125-150  $\mu\text{m}$ ).
- Reference: Microcrystalline Urea (same particle size).
- Detection: The 532 nm (green) output is collected via a photomultiplier tube (PMT).

#### Data Interpretation:

- Target:  $> 1.0$  (Higher than Urea).<sup>[1][2]</sup>
- MNC Typical Value: 5.0 - 14.0x Urea.

## Single Crystal X-Ray Diffraction (SC-XRD)

You must confirm the space group is non-centrosymmetric.

- Target Space Groups:

,  
,  
,

- Reject Space Groups:

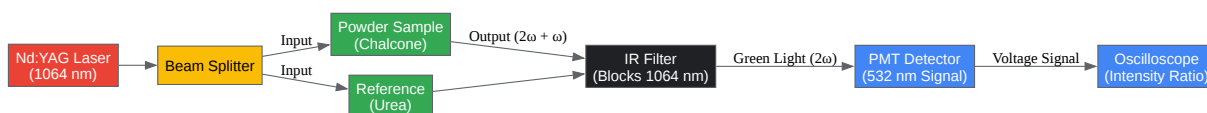
(These are centrosymmetric and SHG inactive).

## Performance Metrics Comparison

The table below contrasts the parent scaffold with the engineered derivative (MNC).

Metric	4'-Nitrochalcone (Parent)	4-Methoxy-4'-nitrochalcone (MNC)
Space Group	(Centrosymmetric)	(Non-centrosymmetric)
Molecular Dipole	High (Antiparallel pairing)	High (Optimized packing)
SHG Intensity	0 (Inactive)	~5 - 14x Urea
Cut-off Wavelength	~400 nm	~430 nm
Thermal Stability	MP: 158-160°C	MP: 174-177°C

## Diagram: Kurtz-Perry Experimental Logic



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Figure 2: Schematic of the Kurtz-Perry powder technique used to quantify SHG efficiency relative to a Urea standard.

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